molecular formula C18H15N3O5 B14970637 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B14970637
M. Wt: 353.3 g/mol
InChI Key: LPONJYHRRLOFFE-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide features a 2,3-dihydro-1,4-benzodioxin scaffold linked via an acetamide bridge to a pyridazinone ring substituted with a furan-2-yl group. This structure combines heterocyclic motifs known for diverse bioactivities, including anti-inflammatory, antimicrobial, and kinase-modulating properties .

Properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C18H15N3O5/c22-17(19-12-3-5-15-16(10-12)26-9-8-25-15)11-21-18(23)6-4-13(20-21)14-2-1-7-24-14/h1-7,10H,8-9,11H2,(H,19,22)

InChI Key

LPONJYHRRLOFFE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzodioxin moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Construction of the pyridazinone ring: This can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Coupling reactions: The final step involves coupling the benzodioxin, furan, and pyridazinone moieties using amide bond formation reactions, typically employing reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyridazines and related compounds.

    Substitution: Halogenated or nitro-substituted benzodioxin derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure can be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Heterocyclic Components

Pyridazinone-Based Derivatives
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

    • Molecular Formula : C21H18FN3O5
    • Key Features : Substitution with 2-fluoro-4-methoxyphenyl enhances lipophilicity and metabolic stability.
    • Applications : Research use in kinase inhibition studies (exact target unspecified) .
  • N-(4-Cyanophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide (14q) Molecular Formula: C22H20N4O3 Key Features: Cyanophenyl and methoxybenzyl groups improve binding affinity to formyl peptide receptors. Activity: Agonist for formyl peptide receptors (EC50 = 0.8 μM) .
Pyrrole and Sulfonamide Derivatives
  • 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl] acetic acid (162) Molecular Formula: C14H13NO4 Key Features: Pyrrole ring replaces pyridazinone, retaining anti-inflammatory activity. Activity: 2.3-fold higher anti-inflammatory potency than ibuprofen in murine models .
  • 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) Molecular Formula: C23H22ClN3O5S Key Features: Sulfonamide group enhances antimicrobial activity. Activity: MIC = 4 µg/mL against E. coli and C. albicans; low hemolytic activity (8.2%) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C20H17N3O5 379.37 Furan-2-yl, Pyridazinone Research use (exact target N/A)
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxopyridazin-1-yl]-N-(3,4-dimethylphenyl)acetamide C22H21N3O4 391.43 3,4-Dimethylphenyl Screening compound
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide C21H18FN3O5 411.38 2-Fluoro-4-methoxyphenyl Kinase inhibition (research)
2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl] acetic acid (162) C14H13NO4 259.26 Pyrrole Anti-inflammatory (IC50 = 0.12 µM)
7l (Sulfonamide derivative) C23H22ClN3O5S 488.95 4-Chlorophenylsulfonyl Antimicrobial (MIC = 4 µg/mL)

Key Findings from Comparative Studies

Heterocyclic Core Influence: Pyridazinone derivatives (e.g., target compound) are associated with kinase modulation and immunomodulation, while pyrrole derivatives excel in anti-inflammatory applications . Sulfonamide analogs demonstrate enhanced antimicrobial activity due to improved membrane penetration .

Substituent Effects: Electron-Withdrawing Groups (e.g., fluorine, cyano): Improve metabolic stability and target affinity . Hydrophobic Groups (e.g., 3,4-dimethylphenyl): Enhance binding to hydrophobic pockets in enzymes .

Synthetic Feasibility: Pyridazinone derivatives are synthesized via nucleophilic substitution or coupling reactions (yields: 55–70%), while sulfonamide derivatives require sulfonyl chloride intermediates .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and a pyridazin derivative. The molecular formula is C19H18N4O4C_{19}H_{18}N_{4}O_{4} with a molecular weight of approximately 366.37 g/mol. The presence of both furan and pyridazine rings contributes to its biological activity.

PropertyValue
Molecular FormulaC19H18N4O4C_{19}H_{18}N_{4}O_{4}
Molecular Weight366.37 g/mol
CAS NumberNot available
SMILESO=C(NC1=CC2=C(C=C1)OCCO2)C(=O)N1C=CC(=O)N=C1C2=CC=CC=C2

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro assays demonstrated that the compound induces apoptosis in these cells by activating caspase pathways and disrupting mitochondrial membrane potential.

Case Study: MCF-7 Cell Line

In a study involving the MCF-7 cell line, treatment with varying concentrations of the compound resulted in:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM.
  • Mechanism of Action : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment, indicating that the compound effectively promotes programmed cell death.

Anti-inflammatory Effects

Additionally, this compound exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. The mechanism involves the downregulation of NF-kB signaling pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsMechanism
AnticancerInduces apoptosisCaspase activation
Anti-inflammatoryReduces cytokine levelsNF-kB pathway inhibition

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, initial findings suggest moderate solubility and stability under physiological conditions. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

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